molecular formula C17H16ClNO2 B6278249 (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride CAS No. 2792186-03-7

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride

Cat. No. B6278249
CAS RN: 2792186-03-7
M. Wt: 301.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride, also known as 2-AEPH, is a synthetic amino acid with a wide range of applications in the scientific research field. It has been used in a variety of studies, ranging from biochemical and physiological research to drug development and nanotechnology.

Scientific Research Applications

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has been used in a variety of scientific research studies. It has been used as a probe molecule in studies of enzyme kinetics, as a substrate in studies of protein-protein interactions, and as an inhibitor in studies of drug metabolism. It has also been used in studies of DNA binding, as a fluorescent label for imaging, and as a substrate for enzyme-linked immunosorbent assays (ELISAs). Additionally, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has been used in studies of nanotechnology, such as the development of nanomaterials for drug delivery.

Mechanism of Action

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has been found to act as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to bind to DNA and act as a fluorescent label for imaging. Additionally, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has been found to act as a substrate for enzyme-linked immunosorbent assays (ELISAs).
Biochemical and Physiological Effects
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to bind to DNA and act as a fluorescent label for imaging. Additionally, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has been found to act as a substrate for enzyme-linked immunosorbent assays (ELISAs).

Advantages and Limitations for Lab Experiments

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive, has a low toxicity profile, and is highly soluble in water. Additionally, it is relatively stable, making it suitable for long-term storage. However, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride has some limitations for laboratory experiments. It is not suitable for use in vivo due to its low bioavailability, and it is not suitable for use in high-throughput screening studies due to its low solubility in organic solvents.

Future Directions

There are a number of potential future directions for research involving (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride. These include further studies of its mechanism of action, its use in drug development, and its use in nanotechnology. Additionally, further studies of its biochemical and physiological effects, its use as a fluorescent label for imaging, and its use as a substrate for enzyme-linked immunosorbent assays (ELISAs) may be conducted. Finally, further studies of its solubility in organic solvents and its bioavailability may be conducted in order to improve its use in high-throughput screening studies and in vivo studies.

Synthesis Methods

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is synthesized through a two-step process. The first step involves the condensation of 2-amino-3-phenylpropionic acid with 4-phenylethynylbenzaldehyde in the presence of a base, such as sodium hydroxide. The second step involves the addition of hydrochloric acid to the product of the first step. This reaction yields (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride involves the reaction of 4-(2-phenylethynyl)benzaldehyde with glycine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-(2-phenylethynyl)benzaldehyde", "Glycine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-(2-phenylethynyl)benzaldehyde and glycine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid.", "Step 5: Isolate the product by filtration or precipitation and purify it by recrystallization." ] }

CAS RN

2792186-03-7

Product Name

(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8

Purity

95

Origin of Product

United States

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